
3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H14O2S. It is characterized by a cyclobutane ring substituted with an ethyl group, a methylsulfanyl group, and a carboxylic acid group. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl-substituted cyclobutane derivatives with methylsulfanyl reagents, followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediates, cyclization, and functional group modifications .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved include oxidation, reduction, and substitution reactions, which modify the compound’s structure and function .
Comparison with Similar Compounds
Similar Compounds
3-Ethylcyclobutane-1-carboxylic acid: Lacks the methylsulfanyl group.
1-(Methylsulfanyl)cyclobutane-1-carboxylic acid: Lacks the ethyl group.
Cyclobutane-1-carboxylic acid: Lacks both the ethyl and methylsulfanyl groups.
Uniqueness
3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the ethyl and methylsulfanyl groups on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
Molecular Formula |
C8H14O2S |
|---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
3-ethyl-1-methylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O2S/c1-3-6-4-8(5-6,11-2)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
BMTNKMRFCUJGJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C1)(C(=O)O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


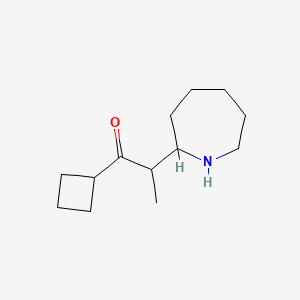
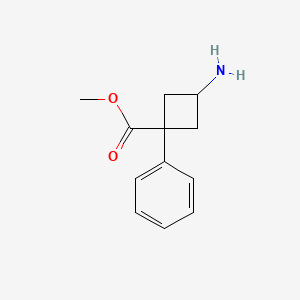

![[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13315106.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione](/img/structure/B13315110.png)
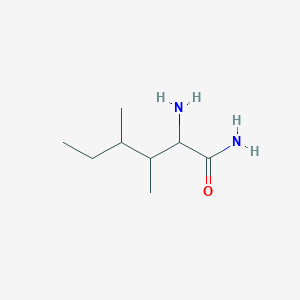

![Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate](/img/structure/B13315123.png)


![2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13315130.png)
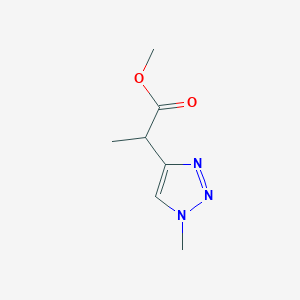
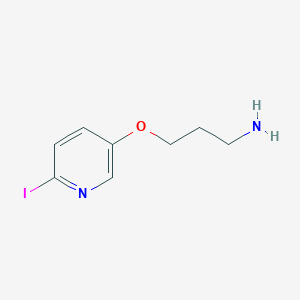
![1-[4-(Propan-2-YL)phenyl]ethane-1-thiol](/img/structure/B13315167.png)
